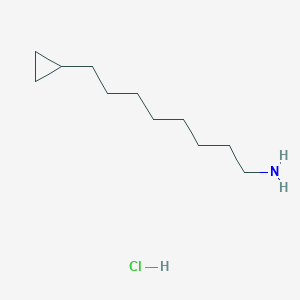

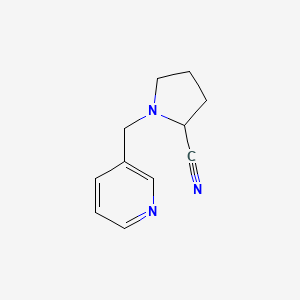

![molecular formula C16H32N2 B2700720 N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine CAS No. 2108880-48-2](/img/structure/B2700720.png)

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine” is a chemical compound with the empirical formula C10H22Cl2N2 . It is also known as 1-[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanamine dihydrochloride .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinolizine ring, which is a type of heterocyclic compound. The quinolizine ring is fused with a hexane chain attached to an amine group .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique

Photophysical Properties and Antifungal Activity

Research on quinolizino[1,9-hi]phenoxazinium dyes, which are related to quinolizine derivatives, has demonstrated their potential in photophysical applications due to their significant absorption and emission maxima. These compounds have been studied for their antifungal activity against yeast, showcasing the biological applications of quinolizine derivatives. The activity was influenced by substituents at specific positions, indicating the importance of structural modifications for biological activity (Raju et al., 2020).

Catalysis in Organic Synthesis

The synthesis of 3-aminoquinoxalinones through a metal-free cross-dehydrogenative coupling highlights the use of quinolizine derivatives in facilitating organic synthesis reactions under ambient conditions. This method provides a practical approach to access pharmaceutically active quinoxalinone derivatives, suggesting the utility of quinolizine derivatives in medicinal chemistry synthesis (Gupta et al., 2017).

High-Temperature Polyimide Films

A study on quinoxaline-containing polyimide (PI) films, derived from quinoxaline diamine monomers, demonstrated their potential in creating high-temperature resistant materials. The thermal stability imparted by the quinoxaline structure makes these PIs suitable for applications requiring high thermal resistance, such as flexible displays (Liu et al., 2019).

Synthetic Methodologies

The development of novel water-soluble Cp*Ir-ammine complexes for the multialkylation of aqueous ammonia with alcohols showcases an environmentally benign methodology for organic amine synthesis. This catalytic system, utilizing quinolizine derivatives, highlights their role in green chemistry and efficient synthesis processes (Kawahara et al., 2010).

Propriétés

IUPAC Name |

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]hexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2/c1-2-3-4-6-11-17-14-15-9-8-13-18-12-7-5-10-16(15)18/h15-17H,2-14H2,1H3/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQULUHGEYIEKD-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC1CCCN2C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC[C@@H]1CCCN2[C@@H]1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)

![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)

![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)

![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)

![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)